molecular formula C13H13NOS B12914757 N-Benzyl-2-methylfuran-3-carbothioamide CAS No. 75596-51-9

N-Benzyl-2-methylfuran-3-carbothioamide

Cat. No.: B12914757
CAS No.: 75596-51-9
M. Wt: 231.32 g/mol
InChI Key: WUGIBIAHOGAALN-UHFFFAOYSA-N
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Description

N-Benzyl-2-methylfuran-3-carbothioamide is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom, a methyl group on the second carbon of the furan ring, and a carbothioamide group on the third carbon of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-methylfuran-3-carbothioamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with benzylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out under mild conditions, often supported by microwave radiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-methylfuran-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like dichloromethane.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

N-Benzyl-2-methylfuran-3-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-methylfuran-3-carbothioamide involves its interaction with specific molecular targets. The furan ring and carbothioamide group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a benzyl group and a carbothioamide group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

75596-51-9

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

N-benzyl-2-methylfuran-3-carbothioamide

InChI

InChI=1S/C13H13NOS/c1-10-12(7-8-15-10)13(16)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,16)

InChI Key

WUGIBIAHOGAALN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=S)NCC2=CC=CC=C2

Origin of Product

United States

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